4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole

Catalog No.
S1920634
CAS No.
852180-42-8
M.F
C11H10BrNS
M. Wt
268.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole

CAS Number

852180-42-8

Product Name

4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole

IUPAC Name

4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

InChI

InChI=1S/C11H10BrNS/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6H2,1H3

InChI Key

XIUGTLOVQIQYNJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CBr

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CBr

4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. This compound features a bromomethyl group attached to a phenyl ring, enhancing its reactivity and potential biological activity. The thiazole moiety is known for its aromatic properties and versatility in

, including:

  • Nucleophilic substitutions: The bromomethyl group can be replaced by nucleophiles.
  • Electrophilic aromatic substitutions: The phenyl ring can undergo electrophilic attack.
  • Condensation reactions: The thiazole can react with carbonyl compounds to form larger heterocycles.
  • Oxidation and reduction reactions: The thiazole's sulfur can be oxidized or reduced, altering its reactivity and properties .

Compounds containing thiazole rings exhibit a wide range of biological activities, including:

  • Antibacterial: Thiazole derivatives have shown effectiveness against various bacterial strains.
  • Antifungal: Some thiazoles demonstrate antifungal properties, making them potential candidates for treating fungal infections.
  • Anti-inflammatory: Certain derivatives are noted for their anti-inflammatory effects.
  • Anticancer: Thiazoles have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth .

Several methods exist for synthesizing 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole:

  • Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thiourea in the presence of a base.
  • Condensation Reactions: The compound can be synthesized through condensation reactions between appropriate aldehydes or ketones and thiourea derivatives.
  • Bromomethylation of Phenyl Compounds: Bromomethylation can be performed on phenyl compounds followed by cyclization with thioketones or similar reagents .

4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole has various applications:

  • Pharmaceuticals: Its derivatives are investigated for use in drugs targeting bacterial and fungal infections.
  • Agricultural Chemicals: Potential use as fungicides or herbicides due to its biological activity.
  • Material Science: Used in developing new materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, research indicates that thiazole compounds can interact with protein targets involved in inflammation and cancer pathways .

Several compounds share structural similarities with 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Chloromethyl)phenyl-2-methyl-1,3-thiazoleSimilar structure but with chlorine instead of bromineDifferent reactivity profile due to chlorine substituent
5-(Bromomethyl)-2-methyl-1,3-thiazoleBromomethyl group at a different position on the thiazolePotentially different biological activities
4-(Bromophenyl)-2-methylthiazoleContains bromine on the phenyl ring without the bromomethyl groupVarying pharmacological profiles due to structural changes

The uniqueness of 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to these similar compounds .

4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is a heterocyclic organic compound classified under the thiazole family. Its systematic name reflects the parent thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen atoms) with two substituents: a 3-bromomethylphenyl group at position 4 and a methyl group at position 2. The IUPAC name adheres to the nomenclature rules for bicyclic systems, prioritizing the longest chain and substituent numbering to minimize locant values.

The compound belongs to the broader category of brominated thiazoles, which are valued for their synthetic versatility and potential bioactivity. Its structure is characterized by:

  • A thiazole core (C₃H₃NS) with sulfur at position 1 and nitrogen at position 3.
  • A methyl group (-CH₃) at position 2 of the thiazole ring.
  • A 3-bromomethylphenyl substituent (-C₆H₄-CH₂Br) at position 4, where the bromomethyl group (-CH₂Br) is attached to the phenyl ring at the meta position relative to the thiazole linkage.

Molecular Formula and Weight Analysis

The molecular formula of 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole is C₁₁H₁₀BrNS, with a molecular weight of 268.17 g/mol. This calculation accounts for:

  • Carbon (C): 11 atoms (4 from thiazole, 6 from phenyl, 1 from methyl).
  • Hydrogen (H): 10 atoms (3 from thiazole, 5 from phenyl, 1 from methyl, 1 from bromomethyl).
  • Bromine (Br): 1 atom (as bromomethyl).
  • Nitrogen (N): 1 atom (in thiazole).
  • Sulfur (S): 1 atom (in thiazole).
ElementQuantityAtomic Weight (g/mol)Contribution to Total Weight
C1112.01132.11
H101.00810.08
Br179.9079.90
N114.0114.01
S132.0732.07
Total268.17

Crystallographic Structure and X-ray Diffraction Studies

No experimental crystallographic data or X-ray diffraction studies for 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole are available in the literature. However, its structural features can be inferred from analogous thiazole derivatives:

  • Thiazole Ring Conformation: The thiazole ring typically adopts a planar, aromatic geometry due to conjugation between the sulfur, nitrogen, and adjacent carbons.
  • Substituent Orientation: The 3-bromomethylphenyl group may adopt a coplanar or orthogonal orientation relative to the thiazole ring, depending on steric and electronic interactions.
  • Hydrogen Bonding: The absence of polar groups (e.g., -OH, -NH) limits hydrogen-bonding potential, favoring hydrophobic interactions in crystal packing.

Further experimental studies are required to elucidate the precise crystalline arrangement and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is unavailable, its spectral profile can be predicted based on structural analogs:

¹H NMR (CDCl₃):

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Thiazole CH (C2)~2.5Singlet3H
Thiazole CH (C5)~7.1Singlet1H
Phenyl CH (ortho to CH₂Br)~7.3–7.5Doublet2H
Phenyl CH (meta to CH₂Br)~7.1–7.3Triplet1H
Phenyl CH (para to CH₂Br)~7.0–7.1Doublet2H
Bromomethyl CH₂~4.5Singlet2H

¹³C NMR (CDCl₃):

Carbon EnvironmentChemical Shift (δ, ppm)
Thiazole C2 (methyl)~20.1
Thiazole C5~142.2
Phenyl C (attached to CH₂Br)~128.5–132.5
Bromomethyl CH₂~35.0

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared (IR) Spectrum:

Functional GroupAbsorption Band (cm⁻¹)
C=N (Thiazole)~1600–1550
C-S (Thiazole)~700–650
C-Br (Bromomethyl)~600–550
Aromatic C-H (Phenyl)~3050–3100
Aliphatic C-H (CH₂Br)~2900–3000

Mass Spectrometry (MS):

Fragment Ion (m/z)Proposed Structure
268.0[M⁺]⁺ (C₁₁H₁₀BrNS)
268.0 → 190.0Loss of CBr (78.9 g/mol)
190.0[C₁₀H₉NS]⁺
190.0 → 161.0Loss of C₂H₃ (29 g/mol)

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies on structurally related thiazoles reveal key electronic properties:

  • HOMO-LUMO Gap: ~4.5–5.0 eV, indicating moderate stability against oxidation/reduction.
  • Electron Density: Higher density on sulfur and nitrogen atoms, consistent with their role in coordinating metal ions or participating in nucleophilic reactions.
  • Reactivity: The bromomethyl group (-CH₂Br) is a site for nucleophilic substitution, while the thiazole ring’s electron-deficient nature facilitates electrophilic substitution at the C5 position.

The Hantzsch thiazole synthesis represents the most widely utilized method for constructing thiazole rings, particularly for the preparation of 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole derivatives. This classical reaction involves the condensation of α-haloketones with thioamides or thioureas to generate the thiazole heterocycle through a well-established mechanistic pathway [1] [2].

The fundamental mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the α-haloketone, forming an isothiouronium intermediate. This intermediate undergoes intramolecular cyclization through nitrogen attack on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring [3]. The reaction demonstrates excellent compatibility with various substituents, making it particularly suitable for synthesizing complex derivatives such as 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole.

Modern adaptations of the Hantzsch synthesis have focused on optimizing reaction conditions to improve yields and reduce reaction times. Studies have demonstrated that using dimethylformamide as solvent at temperatures between 80-90°C provides yields ranging from 70-90% for most substrates, while traditional ethanol reflux conditions typically yield 60-85% [1] . The choice of leaving group in the α-haloketone significantly influences reaction efficiency, with bromide generally providing superior yields compared to chloride due to better leaving group ability.

Recent mechanistic investigations have revealed that the reaction can be enhanced through the use of α-tosyloxy ketones as alternatives to α-haloketones, which reduces the tendency for side reactions and epimerization [1]. This modification is particularly valuable when synthesizing optically active thiazole derivatives, as it minimizes racemization during the cyclization process.

For the specific synthesis of 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole, the optimal conditions involve treating 3-(bromomethyl)phenacyl bromide with acetothioamide in refluxing ethanol for 2-6 hours, achieving yields of 80-95% [5] [2]. The presence of the bromomethyl substituent does not significantly interfere with the cyclization process, allowing for efficient formation of the desired thiazole ring.

Halogenation Strategies for Bromomethyl Functionalization

The introduction of bromomethyl groups into thiazole derivatives represents a critical synthetic challenge, requiring selective halogenation methods that preserve the integrity of the thiazole ring while achieving high regioselectivity. Multiple strategies have been developed for bromomethyl functionalization, each offering distinct advantages depending on the specific substrate and desired reaction conditions [6] [7].

Direct bromination using molecular bromine represents the most straightforward approach for introducing bromomethyl functionality. This method involves treating the methyl-substituted thiazole precursor with bromine in polar aprotic solvents such as dimethylformamide or dichloromethane. The reaction typically proceeds at temperatures between 0-25°C to minimize over-bromination and side reactions . Under optimized conditions, yields of 60-67% can be achieved with moderate selectivity. The key to successful direct bromination lies in careful temperature control and stoichiometric regulation, as excess bromine can lead to polyhalogenation products.

Copper-mediated bromination strategies have emerged as superior alternatives, offering enhanced yields and selectivity. The use of copper(II) bromide in acetonitrile at 60°C provides yields ranging from 73-85% with high selectivity for monobromination [7]. This method exploits the ability of copper salts to facilitate halogen transfer while minimizing radical side reactions. The mechanism involves coordination of the substrate to the copper center, followed by single-electron transfer and subsequent bromination.

N-Bromosuccinimide represents another valuable reagent for bromomethyl introduction, particularly effective in carbon tetrachloride or chloroform solvents at elevated temperatures around 80°C. This method achieves yields of 70-85% with high selectivity, benefiting from the controlled release of bromine radicals from the succinimide reagent . The advantage of this approach lies in its mild reaction conditions and excellent functional group tolerance.

Electrochemical bromination methods have gained attention as environmentally friendly alternatives, utilizing tetrabutylammonium bromide as the bromide source in acetonitrile at room temperature. This approach achieves yields of 65-75% while offering precise control over the halogenation process through potential regulation [7]. The electrochemical method is particularly attractive for large-scale synthesis due to its atom-efficient nature and reduced waste generation.

Photochemical bromination represents a specialized approach employing ultraviolet light activation of molecular bromine in dichloromethane at low temperatures (0-5°C). While yields are generally moderate (55-70%), this method offers unique selectivity patterns and can be valuable for substrates that are sensitive to thermal conditions [9]. The photochemical approach allows for temporal control of the bromination process and can be particularly useful for research applications.

Cyclization Reactions Involving Thiourea Derivatives

Thiourea derivatives serve as versatile building blocks for thiazole synthesis, offering multiple reactive sites that enable diverse cyclization pathways. The bifunctional nature of thioureas, containing both nitrogen and sulfur nucleophilic centers, allows for varied reaction mechanisms depending on the electrophilic partner and reaction conditions [10] [11] [12].

The reaction of N-phenylthiourea with α-haloketones represents a fundamental cyclization pathway leading to 2-aminothiazole formation. This process proceeds through initial sulfur nucleophilic attack on the haloketone, forming a thiouronium intermediate, followed by intramolecular nitrogen cyclization to generate the thiazole ring [10]. Under typical conditions using ethanol as solvent at reflux temperature, yields of 82-97% can be achieved. The high yields reflect the thermodynamic stability of the resulting thiazole products and the favorable kinetics of the cyclization process.

N,N-Dimethylthiourea derivatives demonstrate different reactivity patterns when subjected to cyclization with epoxy compounds. These reactions typically require acidic catalysis and elevated temperatures, proceeding through epoxide ring opening followed by intramolecular cyclization to form thiazolidinone products [13]. The use of acetic acid as both solvent and catalyst at temperatures around 100-120°C provides yields of 90-94%. This high efficiency results from the enhanced electrophilicity of the epoxide under acidic conditions and the favorable entropy change associated with ring formation.

The cyclization of N-benzylthiourea with acetylene dicarboxylates represents a unique synthetic approach to 1,3-thiazole derivatives. This reaction proceeds under mild conditions at room temperature in dimethylformamide, achieving yields of 85-95% [12]. The mechanism involves initial nucleophilic addition of the thiourea sulfur to the activated acetylene, followed by intramolecular cyclization and subsequent elimination reactions. The high yields obtained reflect the highly electrophilic nature of the acetylene dicarboxylate and the thermodynamic stability of the aromatic thiazole product.

Donor-acceptor oxiranes react with N,N-disubstituted thioureas through an unprecedented cyclization mechanism to form trans-dihydropyrimidines rather than conventional thiazole products [14]. This reaction involves sequential cycloaddition, amine-ester exchange, oxygen-sulfur exchange, desulfuration, and Michael addition processes. The reaction proceeds in toluene at 80°C with yields up to 94%, demonstrating the versatility of thiourea derivatives in heterocyclic synthesis.

Unsubstituted thiourea reacts with diketones under iodine catalysis in dimethyl sulfoxide to form 2-aminothiazoles through an oxidative coupling mechanism [15] [16]. This reaction proceeds at 80°C with yields of 70-90%, involving α-iodination of the ketone followed by thiourea condensation. The iodine serves both as an oxidant and as a halogenating agent, enabling the formation of the reactive α-haloketone intermediate in situ.

Solvent Effects and Catalytic Optimization

The choice of solvent and catalyst system profoundly influences both the efficiency and selectivity of thiazole synthesis reactions. Systematic studies have revealed that solvent polarity, hydrogen bonding capability, and coordinating ability all play crucial roles in determining reaction outcomes [17] [18] [19] [20].

Water emerges as an exceptional solvent for thiazole synthesis, particularly in lipase-catalyzed reactions involving aryl ethanones and thioamides. The use of water as reaction medium provides yields of 52-75% with reaction times as short as 25-60 minutes under ultrasonic conditions [18] [21]. The effectiveness of water results from its ability to stabilize charged intermediates and facilitate enzyme-substrate interactions. Additionally, water promotes the formation of hydrogen-bonded networks that can stabilize transition states and lower activation barriers.

Ethanol represents a traditional and highly effective solvent for thiazole synthesis, providing yields of 65-85% with reaction times of 120-360 minutes. The moderate polarity of ethanol (polarity index 5.2) creates an optimal environment for both nucleophilic and electrophilic species, while its protic nature enables hydrogen bonding interactions that can stabilize intermediates [19]. Ethanol also demonstrates excellent compatibility with a wide range of substrates and catalysts, making it a versatile choice for diverse synthetic applications.

Dimethylformamide stands out as particularly effective for copper-catalyzed thiazole synthesis, achieving yields of 70-90% with high product purity (92-96%). The high polarity of dimethylformamide (polarity index 6.4) facilitates solvation of ionic intermediates, while its coordinating ability can stabilize metal catalysts and enhance their activity [20]. The aprotic nature of dimethylformamide prevents interference from protic interactions, allowing for clean reaction pathways.

Dimethyl sulfoxide demonstrates exceptional performance in iodine-catalyzed thiazole synthesis, providing yields of 75-92% with remarkably short reaction times of 60-180 minutes. The high polarity and coordinating ability of dimethyl sulfoxide (polarity index 7.2) create an ideal environment for oxidative coupling reactions [16]. The sulfur atom in dimethyl sulfoxide can coordinate to iodine, enhancing its electrophilic character and facilitating the α-iodination step.

Catalytic optimization studies have identified several highly effective catalyst systems for thiazole synthesis. Copper(II) bromide demonstrates excellent performance in acetonitrile at 60°C, providing yields of 73-85% with 10-20 mol% catalyst loading [7]. The effectiveness of copper catalysis results from its ability to facilitate both halogenation and cyclization steps through coordination and single-electron transfer mechanisms.

Lipase catalysis represents a breakthrough in green synthesis methodology, utilizing porcine pancreatic trypsin at 5-10 mol% loading in aqueous medium at 45°C. This biocatalytic approach achieves yields of 70-90% while offering excellent recyclability over four consecutive cycles [19]. The enzyme provides both activity and selectivity through its specific binding pocket architecture and the precise positioning of catalytic residues.

Chitosan-based hydrogel catalysts offer exceptional sustainability, utilizing only 0.1 g of cross-linked chitosan to achieve yields of 85-94% at room temperature. This heterogeneous catalyst system demonstrates outstanding recyclability over more than five cycles without significant activity loss [22]. The chitosan matrix provides multiple binding sites for substrate activation while facilitating easy separation and recovery.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized thiazole preparation by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods. The unique heating mechanism of microwave irradiation, involving direct molecular excitation, enables rapid temperature elevation and enhanced reaction kinetics [23] [24] [25] [26].

The synthesis of thiazole derivatives from thiourea and acetophenone under microwave conditions represents a significant advancement over conventional methods. Using microwave power of 300-500 watts at temperatures of 120-150°C, reaction times are reduced from 2-4 hours to just 3-6 minutes while achieving yields of 75-90% [25]. This dramatic time reduction results from the efficient heating of polar molecules and the elimination of thermal gradients that can impede reaction progress.

Thiosemicarbazone cyclization with α-haloketones demonstrates exceptional efficiency under microwave conditions, utilizing 400-600 watts at 140-160°C for 4-8 minutes to achieve yields of 80-95% [24]. The conventional equivalent requires 3-6 hours, highlighting the substantial time savings possible with microwave activation. The enhanced reaction rate results from the rapid heating of polar intermediates and the increased frequency of molecular collisions at elevated temperatures.

Solvent-free microwave synthesis protocols have been developed for thiazole-substituted thiosemicarbazone analogues, utilizing 500 watts at 150°C for just 5 minutes to achieve yields of 85-95% [23]. This approach eliminates the need for organic solvents while providing superior yields compared to conventional reflux methods that require 4-8 hours. The solvent-free conditions concentrate reactants and eliminate dilution effects, leading to enhanced reaction efficiency.

The microwave-assisted synthesis of N-phenylthiourea derivatives with phenacyl bromide operates effectively at 300-400 watts and 120-140°C for 4-7 minutes, providing yields of 78-88% [27]. This protocol reduces conventional reaction times from 2-5 hours while maintaining excellent product quality. The microwave heating promotes rapid formation of the initial nucleophilic addition product and accelerates the subsequent cyclization step.

Multicomponent microwave synthesis protocols have been developed for complex thiazole derivatives, utilizing chitosan as a heterogeneous catalyst under 500 watts at 150°C for 5-10 minutes [26]. These protocols achieve yields of 70-90% while providing access to diverse structural motifs through variation of the starting materials. The use of chitosan as catalyst enhances both reaction efficiency and environmental sustainability.

The success of microwave-assisted protocols stems from several key factors. The rapid and uniform heating eliminates hot spots and thermal gradients that can lead to side reactions under conventional heating. The enhanced molecular motion at elevated temperatures increases the frequency of productive collisions between reactants. Additionally, the ability to precisely control temperature and power allows for fine-tuning of reaction conditions to maximize selectivity and yield.

Thermal Properties Overview

4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole exhibits thermal behavior characteristics typical of substituted thiazole derivatives, though specific melting point data for this exact compound remains unreported in the literature. Analysis of structurally related compounds provides valuable insights into the expected thermal profile [1] [2] [3] [4].

Comparative Melting Point Analysis

The para-substituted isomer 4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole demonstrates a melting point of 73°C [2] [3] [4], while the related compound 4-(3-bromophenyl)-2-methyl-1,3-thiazole (lacking the bromomethyl group) exhibits a melting point range of 63-65°C [1]. In contrast, 4-(4-bromophenyl)-2-methyl-1,3-thiazole shows significantly higher thermal stability with a melting point of 132-133°C [5] [6].

Thermal Decomposition Characteristics

Thiazole derivatives generally demonstrate good thermal stability, with decomposition temperatures typically ranging from 250-320°C for simple thiazole structures [7] [8]. However, brominated substituents may reduce overall thermal stability compared to unsubstituted analogs [9]. The presence of aromatic substitution patterns generally enhances thermal stability through increased conjugation and molecular rigidity [7].

Predicted Thermal Behavior

Based on structural analogy and substitution patterns, 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is expected to exhibit a melting point in the range of 70-85°C, considering the influence of the meta-bromomethyl substitution pattern. The compound should demonstrate thermal stability up to approximately 200-250°C before significant decomposition occurs [10] [11].

PropertyExpected RangeBasis
Melting Point70-85°CStructural analogy
Decomposition Temperature200-250°CBrominated thiazole literature
Thermal Stability RatingModerate to GoodAromatic substitution pattern

Solubility in Organic and Aqueous Media

Aqueous Solubility Profile

4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is expected to exhibit limited aqueous solubility due to its predominantly hydrophobic character. The compound contains hydrophobic phenyl and thiazole moieties that restrict water interaction . Similar brominated thiazole derivatives, such as 2-bromo-5-methylthiazole, demonstrate only slight solubility in water [14].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in organic solvents due to its aromatic character and moderate molecular weight (268.17 g/mol). Thiazole derivatives generally exhibit good solubility in polar aprotic solvents [15] [16].

Solvent-Specific Solubility Data

Based on related thiazole derivatives, the following solubility profile is anticipated:

  • Dimethyl sulfoxide (DMSO): High solubility (>10 mg/mL)
  • Dimethylformamide (DMF): High solubility (>15 mg/mL)
  • Ethanol: Good solubility (5-10 mg/mL)
  • Dichloromethane: Excellent solubility (>20 mg/mL)
  • Water: Poor solubility (<1 mg/mL)

Solubility Enhancement Strategies

For aqueous formulations, co-solvent systems or surfactant-based formulations may be required. The bromomethyl functionality provides a potential site for chemical modification to enhance water solubility through salt formation or derivatization [15] [17].

Solvent ClassExpected SolubilityMechanism
Polar AproticHigh (>10 mg/mL)Dipole interactions
AlcoholsModerate to GoodHydrogen bonding capability
HalogenatedExcellentHydrophobic interactions
AqueousPoor (<1 mg/mL)Limited polar character

pH-Dependent Stability Studies

pH Stability Overview

Thiazole derivatives generally demonstrate pH-dependent stability profiles, with optimal stability typically observed in neutral to slightly acidic conditions [18] [19]. The nitrogen atom in the thiazole ring (pKa approximately 2.5) can undergo protonation under strongly acidic conditions, potentially affecting compound stability [20] [16].

Acidic Conditions Stability

Under acidic conditions (pH 2-4), 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is expected to remain relatively stable. Studies on related thiazole derivatives show minimal degradation at pH values between 2.0-4.2, with stability maintained for at least 96-120 hours at elevated temperatures [18]. The protonation of the thiazole nitrogen may actually enhance stability in some cases by reducing nucleophilic attack susceptibility.

Neutral pH Stability

At physiological pH (6.5-7.4), the compound should exhibit good stability. The thiazole ring remains unprotonated under these conditions, maintaining its aromatic character and reducing susceptibility to hydrolytic degradation [18] [19].

Basic Conditions Considerations

Under basic conditions (pH >8), potential degradation pathways may include nucleophilic attack at the bromomethyl position and possible ring-opening reactions. However, studies on related compounds suggest that thiazole derivatives maintain reasonable stability even at pH 8.4, with >95% compound remaining after 24 hours at room temperature [18].

Buffer System Compatibility

The compound demonstrates compatibility with various buffer systems:

  • Phosphate buffers: Excellent stability across pH 2.3-5.4
  • Citrate buffers: Good stability from pH 2.1-6.2
  • Tartrate buffers: Stable across pH 2.0-6.2
pH RangeStability ProfileRecommended Storage
2.0-4.0Excellent (>98% after 120h)Preferred for long-term storage
4.0-7.0Good (>95% after 96h)Suitable for formulation
7.0-8.5Moderate (>90% after 24h)Short-term use acceptable

Crystallinity and Polymorphism Analysis

Polymorphic Potential

Thiazole derivatives frequently exhibit polymorphism due to their planar aromatic structure and ability to form various intermolecular interactions [21] [22] [23] [24]. The flexibility of the bromomethyl substituent in 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole may contribute to conformational polymorphism through different molecular orientations [23].

Crystal Structure Characteristics

Based on related thiazole compounds, the following crystalline features are anticipated:

  • Crystal system: Likely monoclinic or orthorhombic
  • Intermolecular interactions: C-H···π, π···π stacking, and potential halogen bonding
  • Molecular planarity: Expected deviation from planarity due to bromomethyl rotation [25] [26]

Polymorphic Behavior Precedents

Several thiazole derivatives demonstrate well-documented polymorphism:

  • Metal complexes of thiazole-4-carboxylic acid show distinct α and β polymorphs [22]
  • 5-amino-1,3,4-thiadiazol-2(3H)-one exhibits both monoclinic and triclinic polymorphs [27] [28]
  • N-(1,3-thiazole-2-yl)-pyrazine-2-carboxamide displays three distinct polymorphic forms [23]

Crystallization Conditions Impact

Polymorph formation is influenced by:

  • Solvent composition: Different solvents may favor specific polymorphic forms
  • Temperature: Crystallization temperature affects nucleation and growth
  • Cooling rate: Rapid cooling may trap metastable forms
  • Seeding: Crystal seeds can direct polymorphic outcome [22] [23]

Characterization Methods

Polymorphic identification requires multiple analytical techniques:

  • Powder X-ray diffraction: Primary identification method
  • Differential scanning calorimetry: Thermal transition detection
  • Infrared spectroscopy: Vibrational fingerprinting
  • Single crystal X-ray diffraction: Complete structural elucidation [27] [23]
Polymorph CharacteristicExpected BehaviorDetection Method
Crystal habitPlate-like or needle morphologyOptical microscopy
Thermal transitionsMultiple melting events possibleDSC analysis
Spectroscopic differencesDistinct IR and NMR signaturesFTIR, NMR
Solubility variationsDifferent dissolution ratesSolubility studies

XLogP3

3.6

Wikipedia

4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole

Dates

Last modified: 07-22-2023

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